![molecular formula C11H19NO B2695745 N-(3-ethylcyclohexyl)prop-2-enamide CAS No. 1339556-85-2](/img/structure/B2695745.png)
N-(3-ethylcyclohexyl)prop-2-enamide
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Description
“N-(3-ethylcyclohexyl)prop-2-enamide” is a chemical compound with the molecular formula C11H19NO . It is related to prop-2-enamide, which has the molecular formula C9H15N3O3 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, compounds like N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . Another study reported the synthesis of (E)-3-Chloro-N-(3-hydroxypropyl)-3-(trimethylsilyl)prop-2-enamide from 1.00 g (5.1 mmol) of 7 .Molecular Structure Analysis
The molecular structure of “N-(3-ethylcyclohexyl)prop-2-enamide” can be inferred from its molecular formula, C11H19NO . Related compounds such as (2E)-3-(3-aminophenyl)-N-(2-ethylcyclohexyl)prop-2-enamide contain a total of 45 bonds; 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-ethylcyclohexyl)prop-2-enamide” are not available, related compounds have been studied. For example, the dehydrogenation of amides usually occurs on the acyl side, benefiting from enolate chemistry like the desaturation of ketones and esters .Scientific Research Applications
Property Enhancers in Aqueous Bentonite Mud
The compound has been evaluated for its effectiveness as an additive in water-based drilling fluids . It has been used in the synthesis of poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), denoted as CP5 . These copolymers have shown effectiveness in enhancing mud viscosity .
Thermal Stability and Salt Tolerance
The presence of the rigid pyrrole ring in CP5 and the bulky sulphonate side-group in CP4 provided thermal resistance and salt tolerance in their respective copolymer structures . This makes the compound useful in environments with high temperatures and salt concentrations .
Fluid-Loss Reduction
CP4 demonstrated greater fluid-loss reduction by providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C . This property is crucial in the oil and gas industry, particularly in drilling operations .
Synthesis of Entacapone
The compound has been used in the synthesis of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease . The synthesis process involves amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .
NMR Studies
The compound has been used in NMR methods for deriving E and Z geometry and other similar molecules . This is particularly useful in the field of structural chemistry .
Ultrasonic Studies
The compound has been studied in solutions of ethanol at different concentrations and temperatures . These studies provide insights into the molecular interactions of the compound .
properties
IUPAC Name |
N-(3-ethylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCQHMHKNLNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylcyclohexyl)prop-2-enamide |
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